molecular formula C14H10BrClO B13391327 4-Chlorobenzyl 4-bromophenyl ketone CAS No. 107028-33-1

4-Chlorobenzyl 4-bromophenyl ketone

Cat. No.: B13391327
CAS No.: 107028-33-1
M. Wt: 309.58 g/mol
InChI Key: LUDVLJKIERZORX-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-bromophenyl ketone, also known as 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanone, is an organic compound with the molecular formula C14H10BrClO. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, making it a halogenated ketone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl 4-bromophenyl ketone can be achieved through several methods. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with 4-bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid

Industrial Production Methods

Industrial production of this compound often utilizes the Friedel-Crafts acylation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-bromophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

    Substitution: The halogen atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 4-Chlorobenzoic acid, 4-Bromobenzoic acid.

    Reduction: 4-Chlorobenzyl alcohol, 4-Bromobenzyl alcohol.

    Substitution: 4-Chlorophenol, 4-Bromophenol.

Scientific Research Applications

4-Chlorobenzyl 4-bromophenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-bromophenyl ketone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl 4-fluorophenyl ketone
  • 4-Chlorobenzyl 4-iodophenyl ketone
  • 4-Chlorobenzyl 4-methylphenyl ketone

Uniqueness

4-Chlorobenzyl 4-bromophenyl ketone is unique due to the presence of both chlorine and bromine atoms, which impart distinct chemical properties. The combination of these halogens allows for specific reactivity patterns and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

CAS No.

107028-33-1

Molecular Formula

C14H10BrClO

Molecular Weight

309.58 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(4-chlorophenyl)ethanone

InChI

InChI=1S/C14H10BrClO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2

InChI Key

LUDVLJKIERZORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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